
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzothiazole moiety, and a dihydropyrrolone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common method starts with the preparation of the benzothiazole ring, which can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions The next step involves the formation of the dihydropyrrolone ring through a cyclization reaction, often using a Michael addition followed by intramolecular cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers, dyes, and electronic components. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole moiety can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
Compared to similar compounds, 5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-ethylphenyl)-2,3-dihydro-1H-pyrrol-3-one stands out due to the presence of the 2-ethylphenyl group. This substituent can influence the compound’s physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity. The unique combination of functional groups in this compound allows for diverse applications and makes it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C19H17N3OS |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(1,3-benzothiazol-2-yl)-1-(2-ethylphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17N3OS/c1-2-12-7-3-5-9-14(12)22-11-15(23)17(18(22)20)19-21-13-8-4-6-10-16(13)24-19/h3-10,20,23H,2,11H2,1H3 |
Clé InChI |
DUOGZYBZWBJSOV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


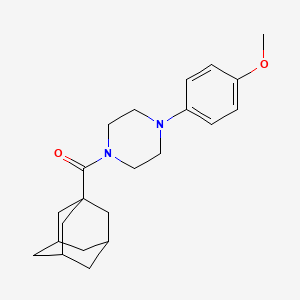
![Ethyl 4-{2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-YL]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-amido}benzoate](/img/structure/B11598482.png)
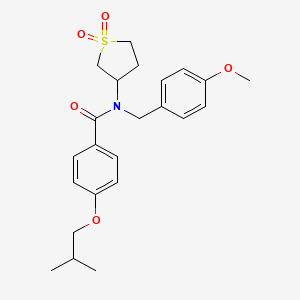
![prop-2-en-1-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598484.png)
![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
![3,3'-[(5-bromo-2-fluorophenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)](/img/structure/B11598501.png)
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11598508.png)
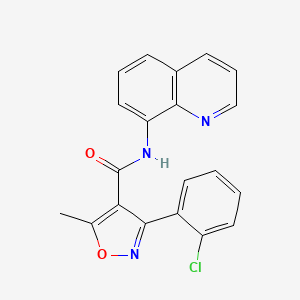
![2-(4-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598515.png)
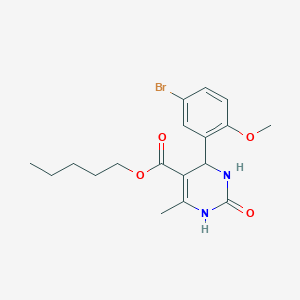
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)

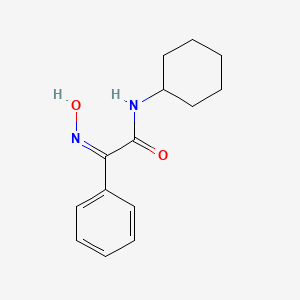
![N-(4-bromophenyl)-2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetamide](/img/structure/B11598531.png)
